![molecular formula C14H17NO2 B2495477 methyl 6-tert-butyl-1H-indole-2-carboxylate CAS No. 887360-36-3](/img/structure/B2495477.png)
methyl 6-tert-butyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-tert-Butyl-1H-indole-2-carboxylate (MTBI) is a chemical compound with a unique structure that has been used in a variety of scientific research applications. It is a versatile compound that can be used for a variety of purposes, including as a building block for organic synthesis, as a catalyst for chemical reactions, and as a model compound for studying the structure and reactivity of other compounds.
Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Treatment of High Blood Pressure
Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure . This highlights the potential of indole derivatives in the development of antihypertensive drugs.
Treatment of Mental Disorders
Reserpine is also used in the treatment of severe agitation in patients that have mental disorders . This suggests that indole derivatives could be explored further for their potential in treating various mental health conditions.
Anticancer Applications
Vinblastine, another indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer . This indicates the potential of indole derivatives in cancer therapy.
Antiviral Activity
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a specific indole derivative, showed inhibitory activity against influenza A . This suggests the potential of indole derivatives in the development of antiviral drugs.
Antibacterial Agents
Indole derivatives have been reported as potential antibacterial agents . This highlights the potential of indole derivatives in combating bacterial infections.
Inhibitors of Hepatitis C Virus NS5B Polymerase
Indole derivatives have been reported as potential inhibitors of hepatitis C virus NS5B polymerase . This suggests the potential of indole derivatives in the treatment of hepatitis C.
CB2 Cannabinoid Receptor Ligands
Indole derivatives have been reported as potential CB2 cannabinoid receptor ligands . This suggests the potential of indole derivatives in the development of drugs targeting the CB2 cannabinoid receptor.
Mechanism of Action
Target of Action
Methyl 6-tert-butyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives, including methyl 6-tert-butyl-1H-indole-2-carboxylate, could influence multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of methyl 6-tert-butyl-1H-indole-2-carboxylate’s action depend on its specific targets and mode of action. For example, some indole derivatives have shown inhibitory activity against influenza A, suggesting that they may interfere with viral replication .
properties
IUPAC Name |
methyl 6-tert-butyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)10-6-5-9-7-12(13(16)17-4)15-11(9)8-10/h5-8,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKOFOQCFMMTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-tert-butyl-1H-indole-2-carboxylate |
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